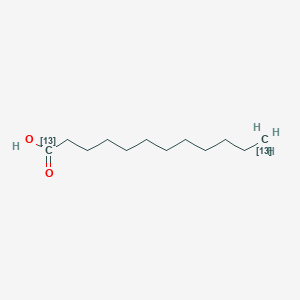

(1,12-13C2)dodecanoic acid

Description

Significance of Isotopic Labeling in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique that allows scientists to track the journey of a molecule through various biochemical pathways within a living system. nih.gov By introducing a labeled compound, researchers can follow the labeled atoms as they are incorporated into different metabolites. This provides a dynamic view of metabolic fluxes and pathway activities, which cannot be obtained by simply measuring the static concentrations of metabolites. frontiersin.orgrsc.org This method has been instrumental in discovering new metabolic routes, understanding the regulation of metabolic networks, and identifying the biosynthetic origins of various compounds. frontiersin.orgjci.org The use of stable isotopes, in particular, offers the advantage of being non-radioactive, making them safe for a wide range of studies.

Rationale for Utilizing (1,12-¹³C₂)Dodecanoic Acid as a Model Fatty Acid Substrate

Dodecanoic acid, also known as lauric acid, is a 12-carbon saturated fatty acid. It serves as a representative medium-chain fatty acid (MCFA) in metabolic studies. MCFAs have distinct metabolic properties compared to their long-chain counterparts.

The specific labeling of dodecanoic acid at both the first (carboxyl) and the twelfth (terminal methyl) carbon positions with ¹³C, creating (1,12-¹³C₂)dodecanoic acid , provides a unique tool for tracing its metabolism. This dual-labeling strategy allows for the precise tracking of both ends of the fatty acid molecule as it undergoes metabolic transformations.

Historical Context and Evolution of Stable Isotope Applications in Lipid Metabolism Studies

The use of stable isotopes to study metabolism dates back to the 1930s with the pioneering work of Rudolf Schoenheimer, who used deuterium (B1214612) (a stable isotope of hydrogen) to demonstrate the dynamic nature of body fats. These early studies overturned the prevailing view that fats were inert storage molecules. Since then, the application of stable isotopes, particularly ¹³C, has become increasingly sophisticated, driven by advancements in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org These methods allow for the precise detection and quantification of isotopically labeled molecules and their metabolic products, providing detailed insights into lipid absorption, transport, storage, and oxidation.

The Metabolic Fate of Dodecanoic Acid: A Tracer's Journey

When (1,12-¹³C₂)dodecanoic acid is introduced into a biological system, it is expected to follow the known metabolic pathways of dodecanoic acid. The presence of the ¹³C labels allows for the unambiguous identification of its metabolic products.

One of the key metabolic routes for medium-chain fatty acids is ω-oxidation. This pathway, which occurs primarily in the liver, involves the oxidation of the terminal methyl group (the ω-carbon). nih.gov In the case of (1,12-¹³C₂)dodecanoic acid, this would involve the ¹³C-labeled methyl group.

The expected metabolic transformation would be:

Hydroxylation: The first step is the hydroxylation of the ω-carbon to form ω-hydroxydodecanoic acid. The ¹³C label at the 12th position would now be on the hydroxylated carbon.

Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde.

Oxidation to Dicarboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, resulting in the formation of dodecanedioic acid , a 12-carbon dicarboxylic acid. nih.gov

The dual ¹³C labels in the starting molecule would be retained in the resulting dodecanedioic acid, with one label at each of the two carboxyl groups. This doubly-labeled product can be readily detected and quantified by mass spectrometry, providing a clear signal of ω-oxidation activity.

Subsequent to its formation, dodecanedioic acid can be further metabolized through β-oxidation from both ends of the molecule, leading to the formation of shorter-chain dicarboxylic acids. The specific labeling pattern of (1,12-¹³C₂)dodecanoic acid would allow researchers to trace the fate of the carbon backbone as it is shortened.

Detailed Research Findings: A Hypothetical Scenario

While specific published data for (1,12-¹³C₂)dodecanoic acid is scarce, we can outline the type of data that would be generated in a typical tracer study.

Imagine a study where isolated liver cells are incubated with (1,12-¹³C₂)dodecanoic acid. After a set period, the cells and the surrounding media would be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites.

The results might be presented in a table similar to this:

| Metabolite | Isotopic Labeling | Relative Abundance (%) |

| Dodecanoic acid | ¹³C₂ | 85.2 |

| ω-Hydroxydodecanoic acid | ¹³C₂ | 5.8 |

| Dodecanedioic acid | ¹³C₂ | 7.5 |

| Decanedioic acid | ¹³C₂ | 1.1 |

| Octanedioic acid | ¹³C₂ | 0.4 |

This is a hypothetical data table for illustrative purposes.

This data would indicate the relative flux of (1,12-¹³C₂)dodecanoic acid through the ω-oxidation pathway and its subsequent chain shortening. By comparing these results under different physiological or pathological conditions (e.g., in cells from healthy versus diseased individuals), researchers could gain insights into how lipid metabolism is altered in various states.

Properties

IUPAC Name |

(1,12-13C2)dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1+1,12+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-WVMORIOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CCCCCCCCCC[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745702 | |

| Record name | (1,12-~13~C_2_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-12-0 | |

| Record name | (1,12-~13~C_2_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287111-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Labeling Strategies for 1,12 13c2 Dodecanoic Acid

Methodologies for Carbon-13 Isotopic Enrichment and Specific Positional Labeling

The introduction of ¹³C isotopes into organic molecules can be achieved through various methods, with the choice of technique depending on the desired labeling pattern. For a compound like (1,12-¹³C₂)dodecanoic acid, where the labels are required at specific terminal positions, chemical synthesis is the method of choice.

General strategies for isotopic enrichment include biosynthetic methods and chemical synthesis. Biosynthetic approaches, which involve feeding ¹³C-enriched substrates (like [U-¹³C₆]glucose) to microorganisms or cell cultures, typically result in uniformly labeled products where the ¹³C isotope is distributed throughout the molecule. researchgate.netpnas.org While useful for certain applications, this method does not provide the specific positional labeling required for (1,12-¹³C₂)dodecanoic acid.

Therefore, specific positional labeling is accomplished through multi-step chemical synthesis using precursors that are already enriched with ¹³C at the desired positions. atamanchemicals.com This ensures that the final molecule has the ¹³C atoms located exclusively at the C-1 and C-12 carbons. The use of stable, non-radioactive isotopes like ¹³C is advantageous for safety and handling in laboratory settings. sigmaaldrich.com

Precursor Selection and Chemical Synthesis Routes for (1,12-¹³C₂)Dodecanoic Acid

The synthesis of (1,12-¹³C₂)dodecanoic acid, which is structurally identical to lauric acid-1,12-¹³C₂, requires a strategic approach to introduce the ¹³C labels at both ends of the twelve-carbon chain. A common and effective method involves the use of a symmetrical C₁₀ difunctional precursor which is then carboxylated at both ends using a ¹³C-labeled one-carbon source.

Precursor Selection: A key precursor for this synthesis is a 1,10-dihalodecane, such as 1,10-dibromodecane (B1670030) . chemicalbook.comnih.gov This commercially available starting material provides the ten-carbon backbone. The other crucial precursor is a source for the labeled carboxyl groups. For this, carbon-13 dioxide (¹³CO₂) with high isotopic purity (e.g., 99 atom % ¹³C) is the ideal reagent. sigmaaldrich.comcortecnet.comsigmaaldrich.comisotope.comebay.com

Proposed Synthesis Route via Di-Grignard Reagent: A plausible and efficient synthesis route is outlined below:

Formation of the Di-Grignard Reagent: 1,10-dibromodecane is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding di-Grignard reagent, 1,10-bis(bromomagnesio)decane. google.compressbooks.pubchem-station.com This reaction must be carried out under inert conditions to prevent quenching of the highly reactive Grignard reagent.

Carboxylation with ¹³CO₂: The di-Grignard reagent is then carboxylated by reacting it with two equivalents of solid or gaseous ¹³CO₂. sigmaaldrich.comnih.govyoutube.comwhiterose.ac.uk The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of ¹³CO₂, forming a halomagnesium carboxylate salt at each end of the carbon chain.

Acidification: The final step is the acidification of the reaction mixture with a strong aqueous acid (e.g., HCl). sigmaaldrich.com This protonates the carboxylate salts to yield the final product, (1,12-¹³C₂)dodecanedioic acid. Correction: The synthesis described yields (1,12-¹³C₂)dodecanedioic acid, not (1,12-¹³C₂)dodecanoic acid. To obtain (1,12-¹³C₂)dodecanoic acid, an asymmetric synthesis would be required.

A more appropriate synthesis for (1,12-¹³C₂)dodecanoic acid would involve a multi-step process starting with a precursor that allows for differentiation of the two ends of the chain. An alternative strategy could involve coupling a C₁₁ fragment with a ¹³C-labeled methyl group and a separate carboxylation step with ¹³CO₂. For example, starting with a protected ω-hydroxy undecanoic acid, the alcohol could be converted to a halide and coupled with a ¹³C-labeled methylmagnesium halide, followed by deprotection and oxidation. However, a more direct synthesis would be the coupling of two different labeled precursors.

A potential synthetic approach for (1,12-¹³C₂)dodecanoic acid is as follows:

Start with a suitable C₁₀ difunctionalized precursor, for instance, 10-bromodecan-1-ol.

The hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether.

The bromo- group is then converted to a Grignard reagent and reacted with ¹³CO₂ to introduce the first label at the C-1 position.

After acidic workup, the protecting group is removed to reveal the hydroxyl group.

The hydroxyl group is then converted to a bromide using a reagent like PBr₃.

This bromide is displaced with a ¹³C-labeled cyanide, such as K¹³CN, followed by hydrolysis to yield the carboxylic acid, or more directly, coupled with a cuprate (B13416276) reagent derived from ¹³CH₃I . thomassci.comsigmaaldrich.comsigmaaldrich.com

Final hydrolysis (if the nitrile route is used) would yield (1,12-¹³C₂)dodecanoic acid.

Quality Control and Isotopic Purity Assessment of (1,12-¹³C₂)Dodecanoic Acid for Research Applications

Rigorous quality control is essential to ensure that the labeled compound is suitable for its intended research applications. The primary analytical techniques used are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cortecnet.comconfex.com These methods confirm the chemical identity, chemical purity, and, crucially, the isotopic enrichment and position of the labels.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for determining isotopic purity. thomassci.comCurrent time information in Bangalore, IN.isotope.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. sigmaaldrich.com For (1,12-¹³C₂)dodecanoic acid, the mass spectrum will show a molecular ion peak that is two mass units higher (M+2) than the unlabeled dodecanoic acid, confirming the incorporation of two ¹³C atoms. chemicalbook.comchemscene.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which further confirms the elemental composition and the level of isotopic enrichment. thomassci.comsigmaaldrich.com The relative intensities of the M, M+1, and M+2 peaks are used to calculate the isotopic purity, which is typically expected to be ≥98 atom % ¹³C for high-quality standards. Current time information in Bangalore, IN.isotope.com

The combination of these analytical techniques provides a comprehensive assessment of the quality of the synthesized (1,12-¹³C₂)dodecanoic acid, ensuring its reliability as a tracer in sophisticated research studies.

Data Tables

Table 1: Physical and Chemical Properties of (1,12-¹³C₂)Dodecanoic Acid

| Property | Value | Source |

|---|---|---|

| Synonym | Lauric acid-1,12-¹³C₂ | chemscene.com |

| Molecular Formula | ¹³CH₃(CH₂)₁₀¹³CO₂H | chemscene.com |

| Molecular Weight | 202.30 g/mol | chemscene.com |

| CAS Number | 287111-12-0 | chemscene.com |

| Isotopic Purity | ≥98 atom % ¹³C | chemscene.com |

| Mass Shift | M+2 | chemscene.com |

| Appearance | Solid | chemscene.com |

| Melting Point | 44-46 °C | chemscene.com |

| Boiling Point | 225 °C at 100 mmHg | chemscene.com |

| Gas/Liquid Chromatography (GC/LC) | Assesses chemical purity. | A single major peak indicates high chemical purity. sigmaaldrich.comconfex.com |

Applications in Metabolic Pathway Elucidation Using 1,12 13c2 Dodecanoic Acid

Investigation of Fatty Acid Oxidation and Elongation Pathways

(1,12-¹³C₂)Dodecanoic acid is an ideal substrate for studying the mitochondrial β-oxidation spiral and fatty acid elongation. The ¹³C label at the carboxyl end allows for the tracking of acetyl-CoA units produced during catabolism, while the label at the omega-carbon helps in tracking the remnant acyl chain.

In controlled in vitro systems, such as isolated mitochondria or cell cultures, (1,12-¹³C₂)dodecanoic acid can be introduced to trace the process of fatty acid catabolism. As the fatty acid undergoes β-oxidation, ¹³C-labeled acetyl-CoA is sequentially cleaved from the carboxyl end. In the case of (1,12-¹³C₂)dodecanoic acid, the first round of β-oxidation would release unlabeled acetyl-CoA, with the ¹³C label remaining on the C10 acyl-CoA. Subsequent rounds would continue to release unlabeled two-carbon units until the final two carbons, still bearing the ¹³C label from the original C12 position, are processed.

The generated [¹³C]-acetyl-CoA can then be traced as it incorporates into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov By analyzing the mass isotopologue distribution of TCA cycle intermediates like citrate and succinate, researchers can quantify the contribution of dodecanoic acid to cellular energy metabolism. nih.govnih.gov

Table 1: Expected ¹³C Labeling of TCA Cycle Intermediates from (1,12-¹³C₂)Dodecanoic Acid Oxidation

| Metabolite | Expected Mass Isotopologue | Pathway Indication |

|---|---|---|

| Acetyl-CoA | M+1, M+2 | Entry into TCA cycle |

| Citrate | M+1, M+2 | First spin of the TCA cycle nih.gov |

| Succinate | M+1, M+2 | Subsequent TCA cycle turnover |

| Glutamate | M+1, M+2 | Anaplerotic/cataplerotic flux nih.gov |

This table illustrates the expected labeling patterns in key metabolites when cells are incubated with (1,12-¹³C₂)dodecanoic acid, providing a means to trace its catabolic fate.

In living organisms, metabolic flux analysis (MFA) using stable isotopes provides a dynamic view of metabolism. nih.govresearchgate.net When (1,12-¹³C₂)dodecanoic acid is administered to animal models, the rate of its oxidation can be determined by measuring the appearance of ¹³CO₂ in expired breath. ahajournals.org This provides a whole-body measure of fatty acid oxidation. nih.gov

Furthermore, by analyzing tissues and plasma, the flux of dodecanoic acid through various pathways can be quantified. nih.govnih.gov For example, the rate of appearance of ¹³C-labeled downstream metabolites, such as shorter-chain fatty acids resulting from peroxisomal oxidation or elongated fatty acids like ¹³C-tetradecanoic acid, can be measured to determine the rates of these respective pathways. nih.gov This type of in vivo analysis is crucial for understanding how factors like diet, disease, or genetic modifications affect fatty acid metabolism under physiological conditions. nih.gov

Analysis of De Novo Lipogenesis Utilizing (1,12-¹³C₂)Dodecanoic Acid

While de novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors like glucose or acetate (B1210297), labeled fatty acids such as (1,12-¹³C₂)dodecanoic acid are not direct tracers for this process. nih.govnih.govtno-pharma.com Instead, this tracer is valuable for studying the subsequent steps of fatty acid modification, specifically elongation.

After administration, the ¹³C-labeled dodecanoyl-CoA can enter the fatty acid elongation pathway, where two-carbon units are added. By tracking the appearance of ¹³C-labeled myristic acid (C14:0), palmitic acid (C16:0), and stearic acid (C18:0), researchers can quantify the rate of fatty acid elongation. The presence of the ¹³C label, originating from the dodecanoic acid backbone, in these longer fatty acids serves as direct evidence of elongation flux. nih.gov This allows for the differentiation between fatty acids sourced from the diet or elongation versus those synthesized entirely de novo.

Elucidation of Intermediary Metabolism of Dodecanoic Acid

(1,12-¹³C₂)dodecanoic acid is particularly well-suited for elucidating alternative pathways of fatty acid metabolism and understanding how fatty acids are integrated into the broader metabolic network.

Omega (ω)-oxidation is an alternative fatty acid catabolic pathway that occurs in the endoplasmic reticulum. nih.gov This pathway involves the oxidation of the terminal methyl (ω) carbon of the fatty acid. nih.gov Dodecanoic acid is a known substrate for this pathway. The use of (1,12-¹³C₂)dodecanoic acid provides a direct method to trace this process.

The oxidation of the ¹³C-labeled C12 position to a carboxylic acid results in the formation of (1,12-¹³C₂)dodecanedioic acid, a dicarboxylic acid. nih.gov The detection of this doubly labeled dicarboxylic acid in urine or plasma is a definitive indicator of ω-oxidation flux. Subsequent peroxisomal β-oxidation of the resulting dicarboxylic acid can be followed by observing shorter-chain ¹³C-labeled dicarboxylic acids. nih.gov Studies using similarly labeled dicarboxylic acids have confirmed their potential to be further metabolized, contributing to the pool of TCA intermediates. nih.gov

Table 2: Tracing Omega-Oxidation with (1,12-¹³C₂)Dodecanoic Acid

| Analyte | Expected Labeling Pattern | Metabolic Pathway |

|---|---|---|

| (1,12-¹³C₂)Dodecanedioic acid | ¹³C at both C1 and C12 | Omega-oxidation |

| ¹³C-Sebacic acid (C10) | ¹³C at carboxyl carbons | Peroxisomal β-oxidation of dicarboxylic acid |

| ¹³C-Adipic acid (C6) | ¹³C at carboxyl carbons | Peroxisomal β-oxidation of dicarboxylic acid |

This table demonstrates how the specific labeling of (1,12-¹³C₂)dodecanoic acid allows for unambiguous tracking of its entry and progression through the ω-oxidation pathway.

Beyond catabolism, fatty acids are essential building blocks for complex lipids. (1,12-¹³C₂)dodecanoic acid can be used to trace the incorporation of dodecanoate into various lipid classes, such as triacylglycerols (TAGs), phospholipids (B1166683) (e.g., phosphatidylcholine), and cholesteryl esters. oup.com

By introducing the labeled tracer and sampling over time, the rate of synthesis and turnover of these complex lipids can be determined. uky.eduresearchgate.net For instance, analyzing the ¹³C enrichment in the dodecanoyl acyl chain of a specific phosphatidylcholine species provides a direct measure of the rate at which that lipid molecule is being newly synthesized. This approach, often part of broader lipidomic analyses, allows researchers to understand how different physiological or pathological states affect the synthesis, remodeling, and degradation of cellular membranes and lipid storage droplets. oup.comnih.gov

Investigation of Biosynthetic Mechanisms Utilizing 1,12 13c2 Dodecanoic Acid

Role of Dodecanoic Acid as a Precursor in Natural Product Biosynthesis

Dodecanoic acid, a 12-carbon saturated fatty acid, serves as a fundamental building block in the biosynthesis of a variety of natural products. It is a common component of vegetable fats, particularly coconut oil and palm kernel oil. atamanchemicals.com In biological systems, dodecanoic acid can be activated to its thioester derivative, dodecanoyl-CoA, which can then enter into various metabolic pathways.

For instance, dodecanoic acid is a precursor in the biosynthesis of medium-chain dicarboxylic acids, such as dodecanedioic acid (DDA). nih.govresearchgate.net These dicarboxylic acids are valuable platform chemicals used in the production of polymers, adhesives, and fragrances. nih.gov The biosynthesis typically involves the terminal oxidation of dodecanoic acid. nih.govresearchgate.net

Enzyme-Mediated Biotransformations and Pathway Engineering for Dodecanoic Acid Derivatives

The conversion of dodecanoic acid into more complex molecules is facilitated by a range of enzymes, with cytochrome P450 monooxygenases (CYPs) playing a crucial role. researchgate.netmdpi.com These enzymes are capable of catalyzing the hydroxylation of fatty acids at various positions. Specifically, enzymes from the CYP153A family are known for their high regioselectivity in hydroxylating the terminal (ω) carbon of medium-chain fatty acids like dodecanoic acid, leading to the formation of 12-hydroxydodecanoic acid. researchgate.netsemanticscholar.org

Further oxidation of 12-hydroxydodecanoic acid by alcohol and aldehyde dehydrogenases can yield dodecanedioic acid. nih.govresearchgate.net Researchers have successfully engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to express these enzymatic pathways for the production of dodecanoic acid derivatives. mdpi.comsemanticscholar.org Pathway engineering efforts often focus on improving enzyme efficiency, cofactor regeneration, and substrate transport into the cell to enhance product yields. researchgate.net For example, fusing a P450 monooxygenase to a reductase domain can improve electron transfer and catalytic efficiency. researchgate.netsemanticscholar.org

The table below summarizes some of the key enzymes and engineered systems involved in the biotransformation of dodecanoic acid.

| Enzyme/System | Substrate | Product(s) | Key Findings |

| CYP153A from Marinobacter aquaeloei | Dodecanoic acid | 12-Hydroxydodecanoic acid | High regioselectivity (>95%) for terminal hydroxylation. researchgate.netsemanticscholar.org |

| Engineered E. coli expressing CYP153A and redox partners | Dodecanoic acid | 12-Hydroxydodecanoic acid | Production of up to 1.2 g/L of product from 10 g/L of substrate. semanticscholar.org |

| Engineered Saccharomyces cerevisiae expressing CYP52A17 | Fatty acids from wastewater | 12-Hydroxydodecanoic acid and 1,12-Dodecanedioic acid | Demonstrated the potential for using renewable feedstocks for biotransformation. mdpi.com |

| Multi-enzymatic cascade in E. coli | Linoleic acid | Dodecanedioic acid | A whole-cell one-pot process achieving high productivity. nih.gov |

Stable Isotope Incorporation Experiments for Biosynthetic Pathway Mapping in Microorganisms

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and measuring metabolic fluxes. In these experiments, a substrate enriched with a stable isotope, such as deuterium (B1214612) (D) or carbon-13 (¹³C), is fed to an organism, and the incorporation of the isotope into downstream metabolites is traced. nih.gov This method provides direct evidence of precursor-product relationships and can reveal the activities of specific biosynthetic routes. nih.gov

While specific experiments employing (1,12-¹³C₂)dodecanoic acid are not detailed in the available literature, the general methodology is well-established. For instance, D₂O labeling has been used to measure the active biosynthesis of natural products in plants. nih.gov The incorporation of deuterium from heavy water into various compounds indicates active synthesis. nih.gov Similarly, ¹³C-labeled precursors are widely used to map metabolic networks in microorganisms. The pattern of ¹³C incorporation into different metabolites can be analyzed by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to deduce the flow of carbon through the metabolic system.

The use of a doubly labeled substrate like (1,12-¹³C₂)dodecanoic acid would be particularly advantageous for studying the biosynthesis of dicarboxylic acids. By tracing the fate of both the C1 (carboxyl) and C12 (terminal methyl) carbons, researchers could definitively track the intact carbon backbone of dodecanoic acid as it is converted to dodecanedioic acid. This would allow for precise quantification of the efficiency of the ω-oxidation pathway and could help identify any alternative pathways or metabolic scrambling that may occur.

Analytical Methodologies for Detection and Quantification of 1,12 13c2 Dodecanoic Acid and Its Metabolites

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it an indispensable tool for tracking isotopically labeled compounds within complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of fatty acids, including isotopically labeled variants like (1,12-¹³C₂)dodecanoic acid. nih.govdocbrown.info For GC-MS analysis, fatty acids are typically derivatized to increase their volatility. A common derivatization technique involves converting the fatty acids into their pentafluorobenzyl (PFB) esters. nih.govmdpi.com This derivatization, followed by negative chemical ionization (NCI), enhances the sensitivity of the analysis, allowing for the detection of trace amounts of fatty acids in biological samples. nih.gov

The use of an intact molecular ion is crucial for ¹³C-labeling experiments to avoid overlapping isotopologue masses that can occur with fragmentation in electron ionization (EI) sources. mdpi.com Isotope-labeled internal standards are often used to ensure high accuracy in quantification. nih.govcabidigitallibrary.org GC-MS can be employed to measure the ¹³C enrichment of fatty acids and their fragments, which can provide insights into central carbon metabolic networks. nau.edu However, challenges such as co-elution and ion suppression can affect the accuracy of measurements for unsaturated fatty acids. nau.edu

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Derivatization Agent | Reagent used to increase the volatility of the fatty acid. | Pentafluorobenzyl bromide (PFBBr) |

| Ionization Mode | Method used to ionize the derivatized fatty acid. | Negative Chemical Ionization (NCI) |

| GC Column | The stationary phase used to separate the fatty acid derivatives. | Long (e.g., 100 m) capillary column |

| Internal Standard | A known amount of a labeled compound added for quantification. | Deuterated or ¹³C-labeled fatty acid analogues |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for the analysis of less volatile or thermally labile metabolites of dodecanoic acid. This technique separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series. sfrbm.org The use of stable isotope-labeled internal standards in a method known as isotope dilution mass spectrometry is the gold standard for accurate quantification. sfrbm.org This approach compensates for sample loss during preparation and for variations in instrument response. nih.govcabidigitallibrary.org

In metabolic studies, LC-MS/MS can be used to trace the incorporation of ¹³C from labeled fatty acids into various lipid classes, such as phosphatidylcholines and triacylglycerols. nih.govoup.comresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of these labeled metabolites even at low concentrations. sfrbm.org For mass spectrometry compatible applications, mobile phases containing volatile buffers like formic acid are used. sielc.comsielc.com

| Feature | Description | Advantage in Tracer Studies |

|---|---|---|

| High Sensitivity | Ability to detect very low concentrations of analytes. | Enables tracking of metabolites present in small amounts. |

| High Selectivity | Ability to distinguish the analyte of interest from other compounds in a complex mixture. | Reduces interference from the biological matrix, leading to more accurate results. |

| Isotope Dilution | Use of a stable isotope-labeled internal standard for quantification. | Provides the most accurate and precise quantification by correcting for analytical variability. |

| Versatility | Applicable to a wide range of metabolites with varying polarities and volatilities. | Allows for the comprehensive analysis of a diverse set of dodecanoic acid metabolites. |

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. nih.govnih.gov This capability is invaluable for identifying novel or unexpected metabolites of (1,12-¹³C₂)dodecanoic acid. By comparing the accurate mass of a detected metabolite with a database of theoretical masses, a molecular formula can be confidently assigned. nih.gov

HR-MS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR-MS) and Orbitrap mass spectrometers, can distinguish between molecules with very similar masses (isobars), which is often a challenge with lower-resolution instruments. mdpi.com When coupled with liquid chromatography, HR-MS allows for the separation and identification of a vast number of metabolites in a single analysis, providing a comprehensive profile of the metabolic fate of the labeled dodecanoic acid. mdpi.com Data mining techniques, such as mass defect filtering and isotope pattern analysis, further aid in the identification of drug metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis of (1,12-¹³C₂)Dodecanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that can unambiguously identify compounds and precisely measure ¹³C enrichment. acs.orgnih.gov ¹³C-NMR spectroscopy directly detects the ¹³C nuclei, providing information about their chemical environment and thus the position of the label within a molecule. This makes it an ideal tool for determining the isotopic enrichment of (1,12-¹³C₂)dodecanoic acid and its metabolites. frontiersin.org

Specialized NMR pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter the signals from ¹²C- and ¹³C-containing molecules into separate spectra, allowing for direct comparison and quantification of isotopic enrichment. acs.orgnih.gov While generally less sensitive than mass spectrometry, NMR provides detailed structural information and is highly quantitative without the need for identical standards for labeled and unlabeled compounds. acs.orgnih.gov

Theoretical Considerations and Corrections for Isotope Effects in Quantitative Tracer Studies

In quantitative tracer studies, it is often assumed that the isotopic label does not affect the biochemical reactions of the molecule. However, enzymes can sometimes discriminate between the heavier isotope (¹³C) and the lighter isotope (¹²C), a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org This effect can alter the rates of metabolic reactions, with the bond to the lighter isotope typically reacting faster. wikipedia.org

If not accounted for, KIEs can introduce bias into the calculated metabolic fluxes. nih.govnih.gov The magnitude of the KIE is generally small for ¹³C, with reaction rates for ¹²C being only about 4% faster than for ¹³C. wikipedia.org However, for precise metabolic flux analysis, it is important to be aware of potential KIEs and, where necessary, apply correction factors. nih.gov Modeling frameworks that combine isotopic and kinetic models can be used to account for the system-wide effects of KIEs on metabolite concentrations and fluxes. nih.gov

Model Systems and Experimental Design in 1,12 13c2 Dodecanoic Acid Research

In Vitro Cellular Models for Dodecanoic Acid Metabolic Studies

In vitro cellular models are indispensable tools for dissecting the intricate pathways of dodecanoic acid metabolism at the cellular and subcellular levels. These systems offer a controlled environment to investigate the uptake, activation, transport, and catabolism of fatty acids, including the stable isotope-labeled (1,12-13C2)dodecanoic acid.

Application of Cultured Cell Lines in Fatty Acid Metabolism Research

Cultured cell lines provide a homogenous and reproducible system to study fatty acid metabolism. nih.gov Various cell lines, such as hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), and myocytes (e.g., C2C12), are commonly employed depending on the research question. mdpi.com These cells are incubated with this compound, and the subsequent incorporation and transformation of the labeled carbons can be traced into various metabolic pools.

Researchers can utilize these models to elucidate the kinetics of dodecanoic acid uptake by specific transporters on the plasma membrane and its subsequent activation to dodecanoyl-CoA. The labeled dodecanoyl-CoA can then be tracked as it enters different metabolic fates, including β-oxidation within mitochondria and peroxisomes, or incorporation into complex lipids like triglycerides and phospholipids (B1166683) in the endoplasmic reticulum. For instance, by measuring the isotopic enrichment in acetyl-CoA and downstream metabolites of the citric acid cycle, the contribution of dodecanoic acid to cellular energy production can be quantified.

Below is a hypothetical data table illustrating the distribution of ¹³C label from this compound in a cultured hepatocyte model.

| Cellular Fraction | Metabolite | Isotopic Enrichment (%) |

| Cytosol | Dodecanoyl-CoA | 85.2 ± 4.1 |

| Mitochondria | Acetyl-CoA | 35.7 ± 2.9 |

| Mitochondria | Citrate | 18.4 ± 1.5 |

| Endoplasmic Reticulum | Triglycerides | 25.9 ± 3.2 |

| Endoplasmic Reticulum | Phospholipids | 12.1 ± 1.8 |

This interactive table showcases hypothetical data on the percentage of isotopic enrichment in various metabolites within different cellular compartments of cultured hepatocytes after incubation with this compound.

Subcellular Fractionation and Enzyme Activity Assays with Labeled Dodecanoic Acid

To gain deeper insights into the specific cellular machinery involved in dodecanoic acid metabolism, subcellular fractionation techniques are employed. nih.gov Following incubation with this compound, cells are lysed, and organelles such as mitochondria, peroxisomes, and microsomes are isolated through differential centrifugation. The distribution of the ¹³C label within these isolated fractions provides direct evidence of the subcellular localization of dodecanoic acid metabolism.

Furthermore, enzyme activity assays can be conducted on these subcellular fractions to measure the rates of specific metabolic reactions. For example, the activity of acyl-CoA synthetases, the enzymes responsible for activating dodecanoic acid, can be determined by measuring the formation of ¹³C-labeled dodecanoyl-CoA. Similarly, the rate of β-oxidation can be assessed by quantifying the production of ¹³C-labeled acetyl-CoA from the labeled dodecanoyl-CoA in isolated mitochondria or peroxisomes. These assays are crucial for understanding how the metabolism of dodecanoic acid is regulated at the enzymatic level.

Animal Models for Systemic Dodecanoic Acid Metabolic Investigations

Animal models are essential for understanding the systemic metabolism of dodecanoic acid, providing insights into inter-organ transport and metabolic regulation that cannot be obtained from in vitro studies. mdpi.com

Utilization of Rodent Models (e.g., Rats, Mice) for In Vivo Tracer Studies with this compound

Rodent models, such as rats and mice, are widely used for in vivo tracer studies due to their well-characterized physiology and the availability of genetic models that mimic human metabolic diseases. nih.govresearchgate.net this compound can be administered to these animals, and the appearance of the ¹³C label can be tracked in various tissues and biofluids over time.

These studies allow for the investigation of the whole-body kinetics of dodecanoic acid, including its absorption from the gut, transport in the blood, uptake by different organs (e.g., liver, adipose tissue, muscle, heart), and its eventual oxidation to CO2, which can be measured in expired air. By analyzing the isotopic enrichment of metabolites in different tissues, researchers can construct a comprehensive picture of how dodecanoic acid is partitioned and utilized throughout the body under various physiological and pathological conditions.

The following is a hypothetical representation of the biodistribution of ¹³C from this compound in a rat model.

| Tissue | ¹³C Enrichment (Atom Percent Excess) |

| Liver | 0.45 ± 0.05 |

| Adipose Tissue | 0.62 ± 0.07 |

| Skeletal Muscle | 0.28 ± 0.03 |

| Heart | 0.35 ± 0.04 |

| Plasma | 0.15 ± 0.02 |

This interactive table presents hypothetical data on the atom percent excess of ¹³C in various tissues of a rat following the administration of this compound, indicating the relative uptake and retention of the fatty acid in different organs.

Application in Non-Mammalian Biological Systems (e.g., Microorganisms) for Biosynthetic Pathway Exploration

Non-mammalian biological systems, such as bacteria and yeast, are powerful models for exploring the fundamental biosynthetic pathways of fatty acids. These microorganisms can be cultured in media containing this compound as the sole carbon source or as a tracer. By analyzing the labeling patterns of newly synthesized fatty acids and other metabolites, the pathways of fatty acid elongation, desaturation, and modification can be elucidated. This approach can also be used to discover novel enzymes and metabolic pathways involved in fatty acid metabolism.

Advanced Experimental Designs for Stable Isotope Tracing of Dodecanoic Acid

Advanced experimental designs are crucial for maximizing the information obtained from stable isotope tracing studies with this compound. nih.govnih.gov These designs often involve the use of sophisticated analytical techniques and computational modeling to provide a dynamic and quantitative understanding of metabolic fluxes. nih.gov

One such approach is metabolic flux analysis (MFA), which uses the isotopic labeling patterns of metabolites to calculate the rates of metabolic reactions. researchgate.net In the context of dodecanoic acid metabolism, this compound can be used as a tracer, and the resulting labeling patterns of intermediates in β-oxidation, the citric acid cycle, and other connected pathways can be measured using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. This data is then used in conjunction with a metabolic network model to estimate the fluxes through these pathways.

Another advanced design involves a multi-tracer approach, where this compound is co-administered with other isotopically labeled substrates, such as [U-¹³C]-glucose or [¹⁵N]-glutamine. This allows for the simultaneous investigation of the interplay between fatty acid metabolism and other central metabolic pathways. Such studies are critical for understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes. researchgate.netmdpi.com

Continuous Infusion Protocols for Steady-State Metabolic Flux Determination

To accurately quantify the rate at which metabolites are being used and produced in a living system, a state of metabolic and isotopic equilibrium, known as a steady state, must be achieved. nih.govmetsol.com Continuous infusion protocols are the gold standard for reaching this state. In this experimental design, the tracer, this compound, is administered intravenously at a constant, known rate over several hours. nih.gov

Initially, the concentration of the labeled fatty acid in the bloodstream is zero. As the infusion begins, its concentration rises and gradually displaces the naturally occurring, unlabeled dodecanoic acid. By taking blood samples at regular intervals, researchers can measure the isotopic enrichment of dodecanoic acid in the plasma. Isotopic steady state is achieved when the enrichment of the tracer in the plasma stops increasing and reaches a stable plateau. nih.govmetsol.com At this point, the rate at which the labeled dodecanoic acid is entering the circulation (the infusion rate) is balanced by its rate of disappearance (its uptake and utilization by tissues).

Once steady state is achieved, the flux, or Rate of Appearance (Ra), of endogenous dodecanoic acid can be calculated. This is determined by measuring the extent to which the infused tracer has been diluted by the body's own unlabeled dodecanoic acid. metsol.com The dual-labeling of this compound offers further insight. The ¹³C label at the C1 position is cleaved and released as ¹³CO₂ during the first cycle of beta-oxidation. nih.gov By measuring the appearance of ¹³CO₂ in expired breath, researchers can quantify the rate of dodecanoic acid oxidation. nih.gov The ¹³C label at the C12 (omega) position, however, is retained on the fatty acid backbone through several cycles of oxidation and can be used to trace the molecule's incorporation into other pathways, such as fatty acid chain elongation or storage in complex lipids.

Illustrative Data for Achieving Isotopic Steady State

The following table demonstrates a hypothetical time course for the enrichment of dodecanoic acid in plasma during a continuous infusion of this compound. Steady state is considered achieved when the isotopic enrichment remains constant over several time points (e.g., from 180 to 240 minutes).

| Time (minutes) | Plasma this compound Enrichment (M+2, Mole Percent Excess) |

|---|---|

| 0 | 0.00 |

| 30 | 2.15 |

| 60 | 3.78 |

| 90 | 4.89 |

| 120 | 5.60 |

| 150 | 5.95 |

| 180 | 6.10 |

| 210 | 6.12 |

| 240 | 6.09 |

Mass Isotopomer Distribution Analysis (MIDA) for Biosynthetic Contribution Assessment

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that uses the pattern of isotope incorporation into a newly synthesized polymer to calculate the isotopic enrichment of its direct precursor pool. nih.gov The classic application of MIDA is in measuring de novo lipogenesis (the synthesis of fatty acids from non-fat sources), where a simple, labeled precursor like ¹³C-acetate is used. nih.gov This acetate (B1210297) is converted into acetyl-CoA, the two-carbon building block for fatty acid synthesis. By analyzing the statistical distribution of mass isotopomers (molecules of the same compound that differ in mass due to isotope content) in the final fatty acid product (e.g., palmitate), one can determine the enrichment of the acetyl-CoA pool that was used for its synthesis. nih.gov

The use of a complex molecule like this compound for MIDA is non-traditional for studying de novo synthesis, as it is the product of this pathway, not the repeating monomer unit. However, it is highly suitable for a modified MIDA approach to assess the contribution of pre-existing dodecanoic acid to the synthesis of more complex lipids, such as triglycerides.

In this context, the infused this compound acts as a labeled precursor fatty acid. Tissues like the liver take up this labeled fatty acid from the plasma and incorporate it into triglycerides. A single triglyceride molecule contains a glycerol (B35011) backbone and three fatty acid chains. By isolating triglycerides and using mass spectrometry to analyze the distribution of their mass isotopomers, researchers can determine how many of the fatty acid chains on newly synthesized triglycerides are derived from the infused, labeled dodecanoic acid. acs.orgnih.gov This analysis reveals the enrichment of the dodecanoic acid precursor pool that was available to the enzymes responsible for triglyceride assembly. nih.gov This allows for the calculation of the fractional contribution of a specific medium-chain fatty acid to the production of circulating or tissue-stored triglycerides.

Illustrative Data for MIDA of Triglyceride Synthesis

This hypothetical table shows the mass isotopomer distribution of a specific triglyceride species containing one dodecanoic acid molecule, measured from plasma after achieving steady-state infusion with this compound. M₀ represents triglycerides with no labeled dodecanoic acid, while M₊₂ represents those that have incorporated one molecule of the labeled tracer.

| Mass Isotopomer | Description | Relative Abundance (%) |

|---|---|---|

| M₀ | Triglyceride with unlabeled dodecanoic acid | 94.0 |

| M₊₂ | Triglyceride with one this compound molecule | 6.0 |

From this distribution, the enrichment of the precursor pool (p) of dodecanoic acid available for triglyceride synthesis can be calculated, providing a quantitative measure of its direct contribution to this biosynthetic process.

Future Directions and Emerging Research Avenues for 1,12 13c2 Dodecanoic Acid

Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics) for Systems-Level Understanding

The next frontier in metabolic research involves the integration of data from various high-throughput "omics" platforms to build comprehensive models of biological systems. nih.govresearchgate.net (1,12-¹³C₂)dodecanoic acid serves as a critical tool in this endeavor, enabling the precise tracking of a key metabolite through complex networks. By combining lipidomics with genomics, transcriptomics, and proteomics, researchers can move beyond isolated pathway analysis to a systems-level understanding of cellular processes. nih.govmdpi.com

In this multi-omics context, (1,12-¹³C₂)dodecanoic acid acts as a dynamic probe. When introduced into a biological system, the ¹³C labels can be traced as the fatty acid is metabolized and incorporated into a vast array of complex lipids, such as triglycerides and phospholipids (B1166683). researchgate.netukisotope.comckisotopes.com This stable isotope tracing allows for the determination of the metabolic fate of the labeled precursor. mdpi.comnih.gov Techniques like Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) allow for the labeling of the entire lipidome, which can then be analyzed to screen for modifications globally. nih.gov Mass spectrometry and NMR are the primary analytical methods used to detect and quantify the incorporation of the stable isotope label into various metabolites. nih.govnih.govnih.gov

This integrated approach allows researchers to connect changes in lipid metabolism with alterations in gene expression, protein levels, and other metabolite pools, providing deeper insights into the pathophysiology of complex diseases. researchgate.netnih.gov For instance, tracing the flux of (1,12-¹³C₂)dodecanoic acid in a disease model can reveal how genetic mutations or environmental stressors perturb lipid networks and related signaling pathways. nih.gov

Table 1: Application of (1,12-¹³C₂)Dodecanoic Acid in Multi-Omics Research

| Omics Field | Integration with (1,12-¹³C₂)Dodecanoic Acid | Key Research Questions Addressed | Potential Insights |

|---|---|---|---|

| Lipidomics | Directly traces the incorporation and transformation of the fatty acid into various lipid species. researchgate.net | What is the flux through specific lipid synthesis and degradation pathways? How are lipid profiles altered in response to stimuli? | Identification of dysregulated lipid metabolism in diseases like atherosclerosis and type 2 diabetes. ukisotope.comckisotopes.com |

| Metabolomics | Tracks the carbon backbone as it enters other metabolic pathways (e.g., central carbon metabolism). nih.govnih.gov | How does fatty acid oxidation contribute to the cellular energy state? What are the downstream metabolites of dodecanoic acid? | Understanding the interplay between lipid metabolism and other key metabolic hubs. nih.gov |

| Proteomics | Identifies proteins whose expression or modification state is affected by dodecanoic acid metabolism or its downstream products. nih.gov | Which enzymes are crucial for dodecanoic acid metabolism? How do lipid-derived signaling molecules affect protein function? | Revealing regulatory mechanisms and identifying new therapeutic targets. |

| Transcriptomics | Correlates changes in lipid flux with changes in gene expression profiles. | Which genes are transcriptionally regulated by dodecanoic acid or its metabolites? | Elucidating the genetic control of fatty acid metabolism and its role in cellular signaling. |

Advancements in Isotopic Labeling Technologies for Complex Biological Systems and Dodecanoic Acid Applications

Recent and ongoing advancements in isotopic labeling and analytical technologies are significantly enhancing the utility of tracers like (1,12-¹³C₂)dodecanoic acid. These innovations allow for more sensitive, specific, and comprehensive tracking of metabolites in increasingly complex biological environments. nih.gov

One key area of development is the use of dual-isotope labeling techniques. acs.orgbiorxiv.org This approach involves using a mixture of two different isotopically labeled versions of a fatty acid. This creates a unique signature doublet peak in mass spectrometry data, making it easier to distinguish the labeled metabolites from the complex background of endogenous lipids. acs.orgbiorxiv.org This is particularly valuable in untargeted lipidomics, where identifying labeled species among thousands of signals can be challenging. acs.orgbiorxiv.org

Furthermore, improvements in mass spectrometry (MS) instrumentation, such as high-resolution accurate mass full scans, provide more detailed information on complex labeling patterns that arise from processes like de novo synthesis or elongation. mdpi.com Coupled with sophisticated computational software, researchers can now more accurately calculate the enrichment of various isotopic states and reconstruct metabolic pathways with greater precision. nih.gov The development of new software tools, such as Python-based programs, helps to automatically extract and identify metabolites with specific isotope labels from large datasets. acs.org

These technological strides are making it feasible to conduct stable isotope tracing studies in whole organisms (in vivo), providing a more physiologically relevant understanding of lipid metabolism compared to cell culture models alone. ukisotope.comckisotopes.comnih.gov The ability to track fatty acid kinetics in distinct lipoprotein fractions in animal models, for example, offers novel insights into dyslipidemia. researchgate.net While ¹³C is often preferred over deuterium (B1214612) (²H) for tracing fatty acid metabolism to avoid issues with isotope exchange and loss during desaturation, the choice of isotope depends on the specific metabolic pathway under investigation. mdpi.com

Table 2: Technological Advancements Enhancing (1,12-¹³C₂)Dodecanoic Acid Research

| Technological Advancement | Description | Impact on Dodecanoic Acid Research |

|---|---|---|

| Dual-Isotope Labeling | Uses an equimolar mix of two different deuterated or ¹³C-labeled fatty acids to create a signature doublet peak in mass spectra. acs.orgbiorxiv.org | Improves confidence in identifying metabolites of exogenous dodecanoic acid against a complex lipid background. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the resolution of complex isotopic patterns and the confident identification of metabolites. mdpi.com | Enables detailed analysis of how (1,12-¹³C₂)dodecanoic acid is elongated, desaturated, and incorporated into complex lipids. |

| Advanced Computational Tools (e.g., X13CMS, D-Tracer) | Software designed to automatically detect, pair, and identify isotopically labeled peaks from raw analytical data. acs.org | Accelerates data analysis and reduces the risk of overlooking important labeled metabolites, increasing the throughput of tracing studies. |

| Chromatography-Coupled MS (e.g., LC-MS, GC-MS) | Separates complex mixtures of lipids before mass analysis, reducing ion suppression and improving quantification. nih.gov | Allows for the specific quantification of (1,12-¹³C₂)dodecanoic acid and its various metabolic products in biological samples. nih.gov |

Novel Applications of (1,12-¹³C₂)Dodecanoic Acid in Non-Mammalian Biological Systems and Industrial Bioprocesses

While much of the research on fatty acid metabolism has focused on mammals, there is growing interest in the role of lipids in other biological systems and their application in industrial processes. (1,12-¹³C₂)dodecanoic acid is a valuable tool for exploring these underexplored areas.

In non-mammalian systems, dodecanoic acid is known to have significant biological activity. For instance, it exhibits larvicidal, pupicidal, and repellent properties against insect vectors like mosquitoes, making it a compound of interest for developing alternatives to conventional pesticides. entomologyjournals.comnih.govplos.org Using (1,12-¹³C₂)dodecanoic acid would allow researchers to trace its uptake, metabolism, and mechanism of action within insects, potentially revealing the specific biochemical pathways it disrupts. This could guide the development of more effective and targeted pest control agents. nih.govusda.gov Dodecanoic acid also possesses antimicrobial activity against various bacteria and fungi. entomologyjournals.comnih.gov Labeled dodecanoic acid could be used to investigate how it interferes with microbial cell membrane integrity or metabolic processes, aiding in the development of new antimicrobial agents. nih.gov

The metabolism of fatty acids is also a central process in plants, where lipids serve as energy stores and signaling molecules. nih.govusda.gov Isotopic labeling is a key technique for quantifying metabolic flux and identifying bottlenecks in plant lipid production. nih.govusda.govfrontiersin.org Tracing (1,12-¹³C₂)dodecanoic acid in plants could provide insights into fatty acid modification and storage in agriculturally important crops, potentially guiding metabolic engineering efforts to enhance the yield of valuable oils. usda.gov

In industrial bioprocesses, microorganisms are often used to produce valuable chemicals. Understanding and optimizing microbial metabolism is key to improving production efficiency. Stable isotope tracers can be used to map and quantify metabolic fluxes in bacteria and yeast used in fermentation processes. nih.govresearchgate.net By introducing (1,12-¹³C₂)dodecanoic acid into a microbial culture, researchers could study the pathways involved in its degradation or its conversion into other valuable products, leading to the rational design of more efficient microbial cell factories.

Table 3: Emerging Applications of (1,12-¹³C₂)Dodecanoic Acid

| System/Process | Potential Application of Labeled Dodecanoic Acid | Research Goal | Potential Outcome |

|---|---|---|---|

| Insect Pest Management | Trace the metabolic fate of dodecanoic acid in insects like Aedes aegypti. nih.govplos.org | Elucidate the toxic or repellent mechanism of action. | Development of novel, bio-rational insecticides and repellents. usda.gov |

| Plant Science | Study the uptake, transport, and incorporation of dodecanoic acid into storage lipids (triacylglycerols) in oilseed crops. usda.gov | Identify pathways and regulatory points in plant lipid metabolism. nih.gov | Metabolic engineering of crops for improved oil yield and composition. |

| Microbial Biotechnology | Quantify the metabolic flux of dodecanoic acid in engineered bacteria or yeast during fermentation. nih.gov | Optimize pathways for the conversion of fatty acids into biofuels, bioplastics, or other high-value chemicals. | Enhanced efficiency and yield in industrial bioprocesses. |

| Antimicrobial Research | Investigate the mechanism by which dodecanoic acid disrupts microbial cell function. entomologyjournals.comnih.gov | Identify the molecular targets of fatty acid-based antimicrobials. | Design of new antibiotics to combat resistant pathogens. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (1,12-13C₂)dodecanoic acid with high isotopic purity?

- Methodological Answer : Synthesis typically involves carboxylation of undec-1-ene using ¹³CO₂ under catalytic conditions, followed by reduction to yield the labeled fatty acid. Intermediate steps may include methyl ester formation (via Fischer esterification) to protect the carboxyl group during purification. Isotopic purity is ensured via column chromatography and verified using ¹³C-NMR (targeting δ~180 ppm for C1 and δ~34 ppm for C12) and high-resolution mass spectrometry (HRMS) to confirm the [M-H]⁻ ion at m/z 215.2 with a +2 Da shift .

Q. Which analytical techniques are most effective for confirming isotopic labeling efficiency and positional specificity in (1,12-13C₂)dodecanoic acid?

- Methodological Answer :

- ¹³C-NMR : Directly quantifies isotopic incorporation at C1 (carboxyl) and C12 (terminal methyl) via distinct chemical shifts.

- HRMS : Measures the isotopic envelope (e.g., +2 Da mass shift) and validates purity (>98% via isotopic abundance analysis).

- Isotopic Ratio Monitoring (IRM)-GC/MS : Detects ¹³C incorporation in metabolic byproducts during tracer studies .

Q. How does the introduction of ¹³C labels at positions 1 and 12 affect the physicochemical properties of dodecanoic acid in experimental systems?

- Methodological Answer : The ¹³C labels minimally alter bulk properties (e.g., solubility, melting point) but significantly enhance detection sensitivity in mass spectrometry. For example, the labeled compound shows a +2 Da shift in MS spectra, enabling discrimination from endogenous dodecanoic acid. Stability studies (e.g., thermal gravimetric analysis) confirm negligible degradation under standard storage conditions (−20°C, inert atmosphere) .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to resolve (1,12-13C₂)dodecanoic acid from endogenous analogs in complex biological matrices?

- Methodological Answer :

- Chromatography : Use a C18 column with a methanol/water gradient (0.1% formic acid) to separate fatty acids by hydrophobicity.

- Mass Detection : Set HRMS to m/z 215.2 (negative mode) with a narrow isolation window (±0.5 Da) to exclude unlabeled species.

- Fragmentation : Apply collision energy (20–30 eV) to generate diagnostic ions (e.g., m/z 59 for C1 fragmentation and m/z 183 for C12 retention) .

Q. What strategies mitigate isotopic dilution effects when using (1,12-13C₂)dodecanoic acid in long-term metabolic flux studies?

- Methodological Answer :

- Pulse-Chase Design : Limit tracer exposure to short pulses (e.g., 2–4 hr) to reduce dilution from endogenous lipid turnover.

- Compartmental Modeling : Use software like INCA or OpenFLUX to account for isotopic dilution in intracellular pools.

- Control Experiments : Compare with unlabeled controls to quantify background signal interference .

Q. How do computational models reconcile conflicting tracer data from (1,12-13C₂)dodecanoic acid studies in heterogeneous cell populations?

- Methodological Answer :

- Isotopomer Spectral Analysis (ISA) : Differentiates between cell subpopulations by fitting MS data to probabilistic models of isotope distribution.

- Bayesian Inference : Incorporates prior data (e.g., enzyme kinetics) to resolve ambiguities in flux partitioning.

- Single-Cell MS : Validates heterogeneity by analyzing isotopic enrichment in individual cells via Raman microspectroscopy .

Q. What experimental controls are critical when using (1,12-13C₂)dodecanoic acid to study β-oxidation in mitochondrial vs. peroxisomal pathways?

- Methodological Answer :

- Pathway Inhibitors : Treat cells with etomoxir (mitochondrial CPT1 inhibitor) or thioridazine (peroxisomal β-oxidation blocker) to isolate pathway contributions.

- Isotopomer Analysis : Track ¹³C-labeled acetyl-CoA and succinate (mitochondrial) vs. medium-chain fatty acids (peroxisomal).

- Knockdown Models : Use siRNA targeting ACSL1 (mitochondrial) or ABCD1 (peroxisomal) to validate tracer distribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in isotopic enrichment levels between replicate experiments using (1,12-13C₂)dodecanoic acid?

- Methodological Answer :

- Source Tracing : Verify isotopic purity of the starting material via HRMS and NMR.

- Batch Effects : Normalize data using internal standards (e.g., ¹³C-palmitate) across experimental runs.

- Statistical Workflow : Apply ANOVA with post-hoc Tukey tests to distinguish technical vs. biological variability.

- Meta-Analysis : Compare results with published studies on similar systems (e.g., hepatocytes vs. adipocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.